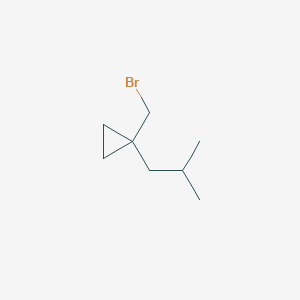

1-(Bromomethyl)-1-(2-methylpropyl)cyclopropane

Description

1-(Bromomethyl)-1-(2-methylpropyl)cyclopropane is a brominated cyclopropane derivative featuring a bromomethyl group and a branched 2-methylpropyl (isobutyl) substituent on the cyclopropane ring. The bulky 2-methylpropyl group introduces steric effects, which may influence reactivity and physical properties compared to simpler analogs.

Properties

Molecular Formula |

C8H15Br |

|---|---|

Molecular Weight |

191.11 g/mol |

IUPAC Name |

1-(bromomethyl)-1-(2-methylpropyl)cyclopropane |

InChI |

InChI=1S/C8H15Br/c1-7(2)5-8(6-9)3-4-8/h7H,3-6H2,1-2H3 |

InChI Key |

IRYVJOIDAYZTKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1(CC1)CBr |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reagents

The synthesis typically begins with cyclopropylmethanol or its derivatives, which serve as precursors. The key reagents include:

- Triarylphosphites (preferably triphenylphosphite or other triarylphosphites) as phosphorous-based reagents facilitating bromination.

- Bromine (Br₂) as the electrophilic brominating agent.

- Polar aprotic solvents such as dimethylformamide (DMF), sulfolane, or dimethylsulfoxide (DMSO), which enhance solubility and reaction efficiency.

Reaction Conditions and Parameters

- Temperature Control: Critical for selectivity and purity, with bromination performed at temperatures below 15°C, often around 12°C, to suppress side reactions and control the exothermic nature of bromination.

- Addition of Bromine: Bromine is added slowly at low temperatures, typically less than 12°C, to prevent uncontrolled reactions and formation of by-products.

- Reaction Monitoring: Completion is assessed via gas chromatography (GC) or other analytical methods, ensuring minimal impurities.

Key Steps in the Synthesis

- Step 1: Dissolving the triarylphosphite in a polar aprotic solvent within a temperature-controlled reactor under nitrogen atmosphere.

- Step 2: Adding bromine gradually at low temperature to generate a reactive brominating intermediate, often an oxyphosphonium species.

- Step 3: Cooling the reaction mixture to below 0°C (preferably between -15°C and -10°C) after bromination to minimize ring opening or side reactions.

- Step 4: Introducing cyclopropylmethanol or cyclobutylmethanol at low temperature, facilitating nucleophilic substitution and formation of the bromomethyl cyclopropane or cyclobutane derivatives.

- Step 5: Returning the reaction mixture to room temperature for product isolation via distillation or chromatography.

Reaction Optimization and Yield Data

Research indicates yields exceeding 77%, with product purities over 97%, demonstrating the efficiency of this method. For instance, a typical synthesis reported a yield of 77.5% with purity over 97%, indicating high industrial viability (see).

Innovations in Preparation: Use of Triarylphosphites

Advantages of Triarylphosphites

- Enhanced Solubility: Substituting triphenylphosphine with triarylphosphites increases solubility in polar aprotic solvents due to the presence of three oxygen atoms, which significantly boosts reaction homogeneity.

- Improved Productivity: The use of triarylphosphites allows reactions to proceed efficiently at lower temperatures and higher concentrations, leading to increased yields and purities, as demonstrated in recent patents and research (,).

Reaction Conditions with Triarylphosphites

- Equivalents: 0.9 to 2 equivalents relative to the alcohol.

- Solvent Volume: 4 to 8 volumes of polar aprotic solvent.

- Bromine Equivalents: 1 to 1.3 equivalents, added slowly at temperatures below 15°C.

- Temperature Management: Strict control to prevent ring opening, with bromination at below 12°C and subsequent addition of alcohol at below 0°C.

Additional Considerations and Process Control

- Heat Management: Due to the exothermic nature of bromination, maintaining low temperatures and efficient heat exchange is essential.

- Purity and Selectivity: The process yields products with purity exceeding 95%, often surpassing 97%, with minimal by-products such as open-chain halogenoalkanes.

- Industrial Scalability: The method's design, including the use of readily available raw materials and straightforward reaction steps, supports high productivity and scalability.

Summary Data Table of Preparation Parameters

| Parameter | Range/Condition | Reference/Notes |

|---|---|---|

| Starting Material | Cyclopropylmethanol or cyclobutylmethanol | Main precursor |

| Solvent | Dimethylformamide, sulfolane, DMSO | Enhances solubility, reaction efficiency |

| Triarylphosphite (triphenylphosphite) | 0.9 – 2 equivalents | Promotes bromination in polar solvents |

| Bromine (Br₂) | 0.9 – 1.3 equivalents | Added at <15°C, preferably <12°C |

| Temperature during bromination | Less than 15°C, preferably around 12°C | Controls exothermic reaction |

| Temperature during alcohol addition | Less than 0°C, preferably between -15°C and -10°C | Minimizes side reactions |

| Yield | 77.5% (reported) | High yield for industrial application |

| Product Purity | >97% | Ensures suitability for pharmaceutical synthesis |

Research Outcomes and Industrial Relevance

- The described methods, especially those employing triarylphosphites, have demonstrated significant improvements over traditional approaches, notably in yield, purity, and environmental impact.

- The low-temperature bromination process effectively minimizes impurities, making the compounds suitable as intermediates in pharmaceutical synthesis.

- The process's scalability and high productivity align with industrial demands, supported by patents and academic research.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(2-methylpropyl)cyclopropane can undergo various types of chemical reactions:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

Elimination Reactions: The compound can undergo elimination to form alkenes.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.

Elimination: Strong bases like potassium tert-butoxide.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

Substitution: Products depend on the nucleophile used.

Elimination: Formation of alkenes.

Oxidation/Reduction: Various oxidized or reduced derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Potential use in studying biological pathways involving cyclopropane derivatives.

Medicine: Investigated for potential pharmacological properties.

Industry: Used in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(2-methylpropyl)cyclopropane would depend on the specific reactions it undergoes. Generally, the bromomethyl group is reactive and can participate in nucleophilic substitution or elimination reactions, leading to the formation of various products.

Comparison with Similar Compounds

1-(Bromomethyl)-1-methylcyclopropane (CAS 42082-19-9)

- Structure : A cyclopropane ring with bromomethyl and methyl substituents.

- Synthesis : Prepared via reaction of diazomethane with 3-bromo-2-methylpropene, highlighting the use of carbene intermediates for cyclopropane ring formation .

- Lower molecular weight (C₅H₈Br vs. C₈H₁₃Br for the target compound) results in differences in boiling point and solubility.

Cyclopropylmethyl Bromide (CAS 7051-34-5)

- Structure : Simplest analog with a single bromomethyl group on the cyclopropane ring.

- Properties :

- Key Differences :

1-(Bromomethyl)-1-fluorocyclopropane (CID 21559954)

- Structure : Features a fluorine atom adjacent to the bromomethyl group.

- Properties :

- Key Differences :

1-(2-Bromoethyl)-1-(trifluoromethyl)cyclopropane

- Structure : Contains a bromoethyl chain and a trifluoromethyl group.

- Properties :

Comparative Data Table

Biological Activity

1-(Bromomethyl)-1-(2-methylpropyl)cyclopropane is an organic compound characterized by a cyclopropane ring with a bromomethyl group and a 2-methylpropyl substituent. This unique structure provides the compound with interesting chemical reactivity and potential biological activity, making it a subject of interest in both organic chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

- Molecular Formula : C₈H₁₅Br

- Molecular Weight : 191.11 g/mol

- IUPAC Name : 1-(bromomethyl)-1-(2-methylpropyl)cyclopropane

- Canonical SMILES : CC(C)CC1(CC1)CBr

The biological activity of 1-(Bromomethyl)-1-(2-methylpropyl)cyclopropane is largely attributed to its reactivity due to the bromomethyl group. This group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives that may exhibit different biological activities. The cyclopropane ring itself can influence the compound's interaction with biological targets, potentially affecting its pharmacological properties.

Biological Activity

Research indicates that compounds similar to 1-(Bromomethyl)-1-(2-methylpropyl)cyclopropane have shown various biological activities, including:

- Antimicrobial Activity : Some studies suggest that cyclopropane derivatives possess antimicrobial properties, which could be explored for developing new antibiotics.

- Anticancer Potential : The unique structural features may contribute to interactions with cellular pathways involved in cancer progression.

- Neuroprotective Effects : Preliminary studies indicate that certain derivatives may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotective | Protection against oxidative stress |

Case Study Analysis

A recent study investigated the synthesis and biological evaluation of cyclopropane derivatives, including 1-(Bromomethyl)-1-(2-methylpropyl)cyclopropane. The results indicated:

- Synthesis Method : The compound was synthesized through halogenation methods, ensuring high purity and yield.

- Biological Testing : In vitro assays demonstrated significant antimicrobial activity against various bacterial strains, suggesting potential as a lead compound for antibiotic development.

Applications in Research and Industry

The potential applications of 1-(Bromomethyl)-1-(2-methylpropyl)cyclopropane extend across several fields:

- Organic Synthesis : It serves as an intermediate for synthesizing more complex organic molecules.

- Pharmaceutical Development : Its unique properties make it a candidate for further investigation in drug development programs targeting infectious diseases and cancer.

- Material Science : The compound can be utilized in creating specialty chemicals with specific functional properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.